
Bleomycetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bleomycetin, also known as this compound, is a useful research compound. Its molecular formula is C57H89N19O21S2 and its molecular weight is 1440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Approved Uses
Bleomycetin is predominantly employed in the treatment of several cancers, including:
- Hodgkin Lymphoma
- Non-Hodgkin Lymphoma
- Squamous Cell Carcinomas (of the penis, cervix, head and neck, vulva)
- Testicular Cancer
- Malignant Pleural Effusion
These applications are supported by extensive clinical evidence demonstrating its efficacy as part of combination chemotherapy regimens, particularly ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) for Hodgkin lymphoma .
Case Studies and Clinical Trials
Recent studies have explored the role of this compound in various cancer treatments:
- A randomized trial indicated that omitting this compound from standard ABVD treatment increased relapse rates in older patients with early-stage Hodgkin lymphoma .
- Clinical guidelines emphasize the importance of monitoring for pulmonary toxicity associated with this compound use, which can lead to severe complications such as pneumonitis and pulmonary fibrosis .
Efficacy and Toxicity
While this compound is effective, its use is tempered by potential toxicities. The most serious include:
- Pulmonary Toxicity : Occurring in 10-20% of patients, leading to significant morbidity and mortality .
- Long-term Complications : Including fibrosis and hypersensitivity reactions .
Antifungal Activity
Recent research has identified this compound's potential antifungal properties. A study demonstrated its ability to inhibit fungal growth by disrupting mitochondrial function in yeast cells. This effect was linked to increased reactive oxygen species generation and compromised phospholipid biosynthesis, suggesting a novel application for treating fungal infections .
Dermatological Uses
Intralesional injections of this compound have shown promise in treating resistant viral warts and other skin conditions. It has been particularly effective in immunocompromised patients where conventional therapies fail . Reported cure rates vary depending on the wart type and location, indicating its potential as an alternative treatment approach.
Comparative Data Table
Application Area | Specific Uses | Efficacy Evidence | Toxicity Concerns |
---|---|---|---|
Cancer Treatment | Hodgkin lymphoma, testicular cancer | High response rates in combination regimens | Pulmonary toxicity (10-20% incidence) |
Antifungal Activity | Inhibition of fungal growth | Effective in disrupting mitochondrial function | Limited data on systemic toxicity |
Dermatological Applications | Viral warts, resistant skin conditions | High cure rates reported | Localized reactions possible |
属性
分子式 |
C57H89N19O21S2 |
---|---|
分子量 |
1440.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45-,55+,56-/m0/s1 |
InChI 键 |
QYOAUOAXCQAEMW-DEXXSRBISA-N |
手性 SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
规范 SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
同义词 |
leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。